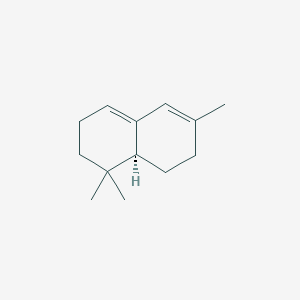
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene is an organic compound that belongs to the class of sesquiterpenes. It is a bicyclic hydrocarbon with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its distinctive aroma and is often found in essential oils and natural products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of a linear precursor, such as farnesol or nerolidol, which undergoes a series of intramolecular reactions to form the bicyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the catalytic hydrogenation of natural extracts containing the compound. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the double bonds in the precursor molecules, resulting in the formation of the desired product.
化学反应分析
Types of Reactions
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with metal catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
作用机制
The mechanism of action of (8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1S,3aS,5aR,8aS)-1,7,7-trimethyl-1,2,3,3a,5a,6,7,8-octahydrocyclopenta[c]pentalene-4-carboxylic acid
- Artemisinin derivatives
Uniqueness
(8aS)-1,1,6-Trimethyl-1,2,3,7,8,8a-hexahydronaphthalene is unique due to its specific bicyclic structure and the presence of three methyl groups, which contribute to its distinctive chemical and physical properties. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
65716-63-4 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC 名称 |
(8aS)-3,8,8-trimethyl-2,6,7,8a-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C13H20/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h5,9,12H,4,6-8H2,1-3H3/t12-/m1/s1 |
InChI 键 |
FHMWSXZCKHGPDX-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC2=CCCC([C@@H]2CC1)(C)C |
规范 SMILES |
CC1=CC2=CCCC(C2CC1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


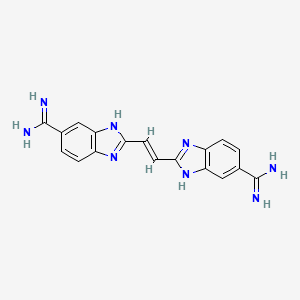
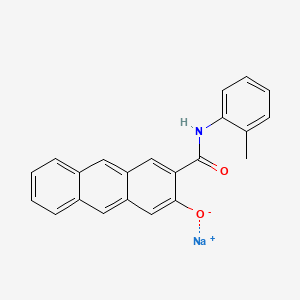
![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
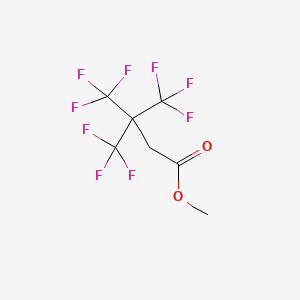

![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)
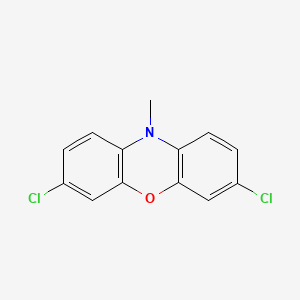
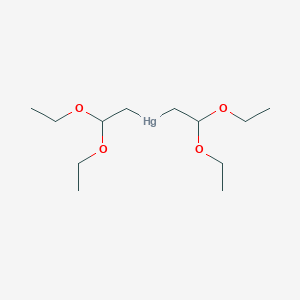
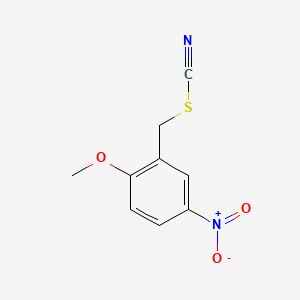
![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)

